ethyl {(5E)-5-[3-chloro-5-methoxy-4-(propan-2-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate
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Overview
Description
Ethyl {(5E)-5-[3-chloro-5-methoxy-4-(propan-2-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a thiazolidine ring, a benzylidene group, and an ester functional group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl {(5E)-5-[3-chloro-5-methoxy-4-(propan-2-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate typically involves multiple steps:
Formation of the Thiazolidine Ring: This can be achieved by reacting a suitable amine with a thiocarbonyl compound under acidic conditions.
Introduction of the Benzylidene Group: The benzylidene group can be introduced via a condensation reaction between an aldehyde and the thiazolidine derivative.
Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and propan-2-yloxy groups.
Reduction: Reduction reactions can target the benzylidene group, converting it to a benzyl group.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
Oxidation: Products may include aldehydes or carboxylic acids.
Reduction: The major product would be the corresponding benzyl derivative.
Substitution: Substituted derivatives with various functional groups replacing the chloro group.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound could be used in the synthesis of novel polymers or as a building block for advanced materials.
Biological Research: It may be used as a probe to study biochemical pathways or as a tool in molecular biology experiments.
Mechanism of Action
The mechanism by which ethyl {(5E)-5-[3-chloro-5-methoxy-4-(propan-2-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate exerts its effects depends on its specific application:
Molecular Targets: It may interact with enzymes, receptors, or other proteins, altering their activity.
Pathways Involved: The compound could modulate signaling pathways, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(4-chlorophenyl)-2-oxoacetate: Similar ester functionality but lacks the thiazolidine ring.
Methyl 3-(4-methoxyphenyl)-3-oxopropanoate: Contains a methoxy group and ester functionality but differs in the core structure.
Uniqueness
Ethyl {(5E)-5-
Properties
IUPAC Name |
ethyl 2-[(5E)-5-[(3-chloro-5-methoxy-4-propan-2-yloxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO6S/c1-5-25-15(21)9-20-17(22)14(27-18(20)23)8-11-6-12(19)16(26-10(2)3)13(7-11)24-4/h6-8,10H,5,9H2,1-4H3/b14-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAVRCBORQZSTDL-RIYZIHGNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=O)C(=CC2=CC(=C(C(=C2)Cl)OC(C)C)OC)SC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CN1C(=O)/C(=C\C2=CC(=C(C(=C2)Cl)OC(C)C)OC)/SC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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